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Compound of Interest

Compound Name: Sulfo-Cy5 azide

Cat. No.: B12395390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5 azide, a

superior fluorescent probe for the precise labeling of sensitive biological molecules. We will

delve into its chemical properties, explore detailed experimental protocols for its application in

click chemistry, and present its photophysical data in a clear, comparative format. This guide is

designed to equip researchers with the knowledge to effectively utilize Sulfo-Cy5 azide in their

experimental workflows, particularly in applications requiring high water solubility and minimal

perturbation of biomolecule function.

Introduction to Sulfo-Cy5 Azide
Sulfo-Cy5 azide is a highly water-soluble, far-red fluorescent dye ideally suited for the labeling

of delicate proteins, peptides, oligonucleotides, and other biomolecules that are prone to

denaturation in the presence of organic co-solvents.[1] Its hydrophilicity is conferred by the

presence of sulfonate groups, which not only enhance its solubility in aqueous buffers but also

reduce the fluorescence quenching that can occur from dye-dye interactions.[1] This makes

Sulfo-Cy5 azide an excellent choice for labeling biomolecules in their native, purely aqueous

environments.[2][3]

The azide functional group enables the dye to be conjugated to biomolecules containing a

terminal alkyne or a strained cyclooctyne via "click chemistry". This bioorthogonal labeling

method is highly specific and efficient, proceeding under mild reaction conditions that preserve

the integrity of sensitive biological samples.[4][5] Sulfo-Cy5 is an analog of the popular Cy5®
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fluorophore, making it compatible with a wide range of standard fluorescence instrumentation.

[2][3]

Physicochemical and Spectroscopic Properties
Sulfo-Cy5 azide exhibits a bright, far-red fluorescence with an excitation maximum ideally

suited for the 633 nm or 647 nm laser lines.[4] A significant advantage of using long-

wavelength dyes like Sulfo-Cy5 is the low autofluorescence of biological specimens in this

region of the spectrum, leading to a high signal-to-noise ratio.[4] The key quantitative data for

Sulfo-Cy5 azide are summarized in the table below.

Property Value Source

Excitation Maximum (λex) 646 - 649 nm [3][6]

Emission Maximum (λem) 662 - 671 nm [3][4][6]

Molar Extinction Coefficient (ε) 250,000 - 271,000 M⁻¹cm⁻¹ [3][4]

Fluorescence Quantum Yield

(Φ)
0.28 [3]

Molecular Weight ~833 g/mol [7]

Solubility High in Water, DMSO, DMF [4][7]

Click Chemistry Labeling with Sulfo-Cy5 Azide
Sulfo-Cy5 azide can be conjugated to alkyne-modified biomolecules through two primary click

chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the

strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The CuAAC reaction is a highly efficient and widely used method for labeling biomolecules. It

involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst

to form a stable triazole linkage.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is particularly useful for labeling in living

systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne (e.g.,

DBCO, BCN) which reacts spontaneously with an azide to form a stable triazole.[5]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Experimental Protocols
The following are generalized protocols for labeling sensitive biomolecules with Sulfo-Cy5
azide. Optimization may be required for specific applications.

General Workflow for Biomolecule Labeling

Start: Alkyne-modified
Biomolecule

Prepare Reagents:
- Sulfo-Cy5 Azide Stock

- Catalyst/Reaction Buffer

Incubation:
- Mix Biomolecule, Dye, and Catalyst

- Room Temperature

Purification:
- Remove excess dye

(e.g., Size Exclusion Chromatography)

Analysis:
- Confirm Labeling

(e.g., SDS-PAGE, Spectroscopy)
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General workflow for labeling biomolecules with Sulfo-Cy5 azide.
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Detailed Protocol for CuAAC Labeling of Proteins
This protocol is a starting point for the copper-catalyzed labeling of a protein containing a

terminal alkyne.

Materials:

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

Sulfo-Cy5 azide

CuAAC Reaction Cocktail Components:

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

Freshly prepared sodium ascorbate solution (e.g., 50 mM in water)

Protein labeling buffer (optional, can contain aminoguanidine to prevent side reactions)

Purification column (e.g., size-exclusion chromatography)

Procedure:

Prepare Reagent Stocks:

Dissolve Sulfo-Cy5 azide in water or DMSO to a stock concentration of 10 mM.

Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate. The sodium ascorbate

solution should be made fresh.

Prepare the Reaction Mixture:

In a microcentrifuge tube, combine the alkyne-modified protein (e.g., final concentration 1-

5 mg/mL) with the appropriate buffer.

Add Sulfo-Cy5 azide stock solution to the protein solution. A molar excess of the dye

(e.g., 5-20 fold) is typically used.
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Prepare the CuAAC catalyst premix by combining the CuSO₄ and THPTA solutions.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution, followed by

the CuSO₄/THPTA premix to the protein-dye mixture. The final concentrations of the

catalyst components should be optimized, but typical starting points are 1-2 mM CuSO₄, 5

mM THPTA, and 5-10 mM sodium ascorbate.

Incubation:

Incubate the reaction mixture at room temperature for 1-2 hours. Gentle mixing during

incubation can improve labeling efficiency.

Purification:

Remove the excess, unreacted Sulfo-Cy5 azide and catalyst components by passing the

reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

Analysis:

Confirm successful labeling by measuring the absorbance of the purified protein conjugate

at 280 nm (for protein) and ~647 nm (for Sulfo-Cy5). The degree of labeling can be

calculated from these values.

Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.

Detailed Protocol for SPAAC Labeling of Cell-Surface
Proteins
This protocol is designed for the copper-free labeling of cell-surface proteins that have been

modified to contain a strained cyclooctyne.

Materials:

Cells expressing the cyclooctyne-modified protein of interest

Sulfo-Cy5 azide

Cell culture medium or a suitable buffer (e.g., PBS)
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Microscopy imaging system

Procedure:

Prepare Sulfo-Cy5 Azide Solution:

Dissolve Sulfo-Cy5 azide in a biocompatible solvent (e.g., PBS or cell culture medium) to

the desired final labeling concentration (typically in the low micromolar range, e.g., 1-10

µM).

Cell Labeling:

Wash the cells expressing the cyclooctyne-modified protein twice with pre-warmed PBS or

cell culture medium to remove any residual media components.

Add the Sulfo-Cy5 azide labeling solution to the cells.

Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary

depending on the specific protein and cell type.

Washing:

After incubation, remove the labeling solution and wash the cells three to five times with

PBS or cell culture medium to remove any unbound dye.

Imaging:

The labeled cells are now ready for fluorescence microscopy. Image the cells using

appropriate filter sets for Cy5 (Excitation: ~620-650 nm, Emission: ~660-700 nm).

Conclusion
Sulfo-Cy5 azide is a powerful and versatile tool for the fluorescent labeling of sensitive

biomolecules. Its high water solubility, bright far-red fluorescence, and compatibility with

bioorthogonal click chemistry make it an excellent choice for a wide range of applications in

proteomics, drug development, and cellular imaging. By following the detailed protocols and

understanding the principles outlined in this guide, researchers can confidently and effectively
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incorporate Sulfo-Cy5 azide into their experimental workflows to achieve precise and robust

labeling of their biomolecules of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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